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Compound of Interest

Compound Name: (r)-Ozanimod hcl

Cat. No.: B15175020

Ozanimod Clinical Trial Data: A Cross-Study
Comparison for Researchers

Ozanimod, an oral sphingosine-1-phosphate (S1P) receptor modulator, has undergone
rigorous clinical evaluation for the treatment of relapsing multiple sclerosis (RMS) and
moderately to severely active ulcerative colitis (UC). This guide provides a comprehensive
comparison of pivotal Phase 3 clinical trial data for Ozanimod against other approved therapies
for these conditions, offering researchers, scientists, and drug development professionals a
detailed overview of its performance and the methodologies employed in these key studies.

Multiple Sclerosis: Ozanimod in the Context of Oral
and Infusion Therapies

Ozanimod's efficacy and safety in RMS have been primarily established in the RADIANCE and
SUNBEAM trials, where it was compared against interferon beta-1a. To provide a broader
perspective, this comparison includes data from pivotal trials of other widely used oral and
high-efficacy infusion therapies for MS.

Quantitative Data Comparison for Multiple Sclerosis
Therapies

The following tables summarize key efficacy and safety outcomes from the pivotal clinical trials
of Ozanimod and selected comparator drugs for the treatment of relapsing multiple sclerosis.
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Table 1: Efficacy Outcomes in Relapsing Multiple Sclerosis Clinical Trials

Drug (Trial)

Annualized
Relapse Rate
(ARR)

Risk
Reduction in
Confirmed
Disability
Progression (3
months)

New or
Enlarging T2
Lesions

Gadolinium-
Enhancing
(Gd+) Lesions

Ozanimod 0.92
mg (RADIANCE
Part B)

0.17 vs 0.28 with
IFN B-1la

Not statistically
significant vs IFN
B-la

48% reduction vs
IFN B-1a

63% reduction vs
IFN B-1a

Ozanimod 0.92

0.18 vs 0.35 with

Not statistically

significant vs IFN

48% reduction vs

63% reduction vs

mg (SUNBEAM) IFN B-1a[1] B-1a (pooled IFN B-1a[1] IFN B-1a[1]
analysis)[2]
) ) ) 74% reduction in o
Fingolimod 0.5 . 30% risk ) 82% reduction in
0.18 vs 0.40 with ) new/enlarging T2 )
mg reduction vs ] Gd+ lesions vs
Placebo lesions vs
(FREEDOMS) Placebo Placebo
Placebo
Siponimod 2 mg . 21% risk 79% reduction in ~ 85% reduction in
0.10 vs 0.22 with ) ) )
(EXPAND - reduction vs T2 lesion volume  Gd+ lesions vs
Placebo
SPMS) Placebo[3] vs Placebo Placebo
] 83% reduction in o
) . 42% risk ] 92% reduction in
Natalizumab 300  0.23 vs 0.73 with ) new/enlarging T2 )
reduction vs ) Gd+ lesions vs
mg (AFFIRM) Placebo lesions vs
Placebo[2][4] Placebo[4]
Placebo[4]
77-83%
_ _ o 94-95%
Ocrelizumab 600 40% risk reduction in

mg (OPERA | &
1)

0.16 vs 0.29 with
IFN B-1a

reduction vs IFN
B-1a[5]

new/enlarging T2
lesions vs IFN
B-1a[5]

reduction in Gd+
lesions vs IFN
B-1a[5]

Table 2: Safety Outcomes in Relapsing Multiple Sclerosis Clinical Trials
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Common Adverse

Serious Adverse

Discontinuation

Drug (Trial) due to Adverse
Events Events
Events
) Nasopharynagitis,
Ozanimod -
headache, upper Similar rates to IFN Lower rates than IFN
(RADIANCE & _ _ _
respiratory infection. B-la.[1] B-1a.
SUNBEAM)
[1]
Headache, influenza, Bradycardia,
Fingolimod diarrhea, back pain, atrioventricular block, 8%
-~ 0
(FREEDOMYS) liver enzyme macular edema,
elevation. serious infections.
Lymphopenia,
o Headache, ympnop
Siponimod (EXPAND - N macular edema,
nasopharyngitis, falls. ) ~9%
SPMS) 6] bradycardia at
treatment initiation.[7]
) Progressive Multifocal
) Headache, fatigue,
Natalizumab ] ) ) Leukoencephalopathy
urinary tract infection, _ _ ~6%
(AFFIRM) ) (PML), infusion-
arthralgia.[4] )
related reactions.[4]
Infusion-related
Ocrelizumab (OPERA  reactions, upper Infusion-related 4%
-~ 0

1&11)

respiratory tract

infections.[5]

reactions, infections.

Experimental Protocols for Multiple Sclerosis Trials

A detailed understanding of the trial methodologies is crucial for interpreting the results. Below

are summaries of the pivotal trial protocols.

Ozanimod (RADIANCE Part B and SUNBEAM)[7][8]

o Objective: To assess the efficacy and safety of two doses of oral ozanimod compared with

intramuscular interferon beta-1a in patients with RMS.
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o Design: These were Phase 3, multicenter, randomized, double-blind, double-dummy, active-
controlled trials.[7]

» Patient Population: Adults aged 18-55 years with a diagnosis of RMS and evidence of recent
clinical or MRI activity.[7]

« Intervention: Patients were randomized to receive oral ozanimod (0.5 mg or 1 mg daily) or
intramuscular interferon beta-1a (30 pg weekly).[9]

e Primary Endpoint: Annualized relapse rate (ARR) at 24 months for RADIANCE Part B and at
least 12 months for SUNBEAM.[7][9]

» Key Secondary Endpoints: Number of new or enlarging T2 lesions, number of gadolinium-
enhancing lesions, and time to confirmed disability progression.[7]

Fingolimod (FREEDOMS)[10]

o Objective: To evaluate the efficacy and safety of two doses of oral fingolimod compared with
placebo in patients with relapsing-remitting multiple sclerosis (RRMS).

e Design: A 24-month, randomized, double-blind, placebo-controlled, parallel-group, Phase 3
trial.[10]

» Patient Population: Adults aged 18-55 years with RRMS and a history of relapses.[10]

« Intervention: Patients were randomized to receive oral fingolimod (0.5 mg or 1.25 mg daily)
or placebo.

e Primary Endpoint: Annualized relapse rate (ARR).[10]
o Key Secondary Endpoints: Time to disability progression and MRI-related outcomes.
Siponimod (EXPAND)[11][12]

e Objective: To assess the efficacy and safety of siponimod versus placebo in patients with
secondary progressive multiple sclerosis (SPMS).

» Design: Arandomized, double-blind, placebo-controlled, event-driven, Phase 3 trial.[11][12]
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o Patient Population: Adults aged 18-60 years with SPMS and an Expanded Disability Status
Scale (EDSS) score of 3.0-6.5.[13]

« Intervention: Patients were randomized (2:1) to receive oral siponimod 2 mg daily or
placebo.[13]

e Primary Endpoint: Time to 3-month confirmed disability progression.[13]

o Key Secondary Endpoints: Time to 6-month confirmed disability progression, change in T2
lesion volume, and annualized relapse rate.[14]

Natalizumab (AFFIRM)

» Objective: To evaluate the efficacy and safety of natalizumab monotherapy in patients with
RRMS.

o Design: A 2-year, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.
» Patient Population: Adults aged 18-50 years with RRMS and evidence of disease activity.

« Intervention: Patients received intravenous natalizumab 300 mg or placebo every 4 weeks.

e Primary Endpoint: Annualized relapse rate at 1 year.

o Key Secondary Endpoints: Sustained progression of disability and MRI lesion activity at 2
years.

Ocrelizumab (OPERA & I1)[15]

» Objective: To compare the efficacy and safety of ocrelizumab with interferon beta-1a in
patients with RRMS.

o Design: Two identical, randomized, double-blind, double-dummy, active-controlled, Phase 3
trials.[15]

o Patient Population: Adults aged 18-55 years with RRMS and evidence of disease activity.
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« Intervention: Patients were randomized to receive intravenous ocrelizumab 600 mg every 24
weeks or subcutaneous interferon beta-1a 44 mcg three times weekly for 96 weeks.[15]

e Primary Endpoint: Annualized relapse rate.[15]

o Key Secondary Endpoints: Time to confirmed disability progression and MRI lesion activity.

Ulcerative Colitis: Ozanimod Compared to Biologic
and Small Molecule Therapies

In the realm of moderate to severe ulcerative colitis, Ozanimod's performance in the True North
trial is benchmarked against established biologic therapies, Adalimumab and Vedolizumab, and
another oral small molecule, Tofacitinib.

Quantitative Data Comparison for Ulcerative Colitis
Therapies

The tables below summarize key efficacy and safety outcomes from the pivotal clinical trials of
Ozanimod and selected comparator drugs for the treatment of moderately to severely active
ulcerative colitis.

Table 3: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Induction Phase)

Drug (Trial) Clinical Remission Clinical Response Mucosal Healing

18.4% vs 6.0% with 47.8% vs 25.9% with

Ozanimod 0.92 mg 27.3% vs 11.6% with
Placebo (Week 10) Placebo (Week 10)

(True North) Placebo (Week 10)
[16] [17]

Adalimumab (ULTRA 16.5% vs 9.3% with 50.4% vs 34.6% with 41% vs 32% with

2) Placebo (Week 8)[11] Placebo (Week 8) Placebo (Week 8)[4]

Vedolizumab (GEMINI  16.9% vs 5.4% with 47.1% vs 25.5% with 40.9% vs 24.8% with

1) Placebo (Week 6) Placebo (Week 6) Placebo (Week 6)

Tofacitinib 10 mg BID 16.6-18.5% vs 3.6- 28.4-31.3% vs 11.6-

_ _ 55-60% vs 29-33% _
(OCTAVE Induction 1 8.2% with Placebo ] 15.6% with Placebo
with Placebo (Week 8)
& 2) (Week 8)[18] (Week 8)[19]
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Table 4: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Maintenance Phase)

Drug (Trial)

Clinical Remission

Corticosteroid-Free
Remission

Ozanimod 0.92 mg (True
North)

37.0% vs 18.5% with Placebo
(Week 52)[16]

32% vs 17% with Placebo
(Week 52)

Adalimumab (ULTRA 2)

17.3% vs 8.5% with Placebo
(Week 52)[11]

11.4% vs 4.5% with Placebo
(Week 52)

Vedolizumab (GEMINI 1)

41.8% (q8w) / 44.8% (g4w) vs
15.9% with Placebo (Week 52)

31.4% (g8w) / 45.2% (g4w) vs
13.9% with Placebo (Week 52)

Tofacitinib 5 mg / 10 mg BID
(OCTAVE Sustain)

34.3% / 40.6% vs 11.1% with
Placebo (Week 52)[18]

35.4% / 47.3% vs 10.3% with
Placebo (Week 52)

Table 5: Safety Outcomes in Ulcerative Colitis Clinical Trials

Drug (Trial)

Common Adverse Events

Serious Adverse Events

Ozanimod (True North)

Anemia, nasopharyngitis,

headache

Overall incidence similar to

placebo

Adalimumab (ULTRA 2)

Worsening ulcerative colitis,

headache, nasopharyngitis

Similar rates to placebo[4]

Vedolizumab (GEMINI 1)

Nasopharyngitis, headache,

upper respiratory tract infection

Similar rates to placebo

Tofacitinib (OCTAVE)

Nasopharyngitis, headache,
arthralgia, increased

cholesterol[19]

Increased risk of serious
infections, herpes zoster, and

thrombosis

Experimental Protocols for Ulcerative Colitis Trials

Ozanimod (True North)[16][20]

o Objective: To evaluate the efficacy and safety of ozanimod as induction and maintenance

therapy in patients with moderately to severely active UC.
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Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[20]

Patient Population: Adults with moderately to severely active UC who had an inadequate
response or were intolerant to prior therapies.[20]

Intervention: Patients received oral ozanimod 0.92 mg once daily or placebo. Responders to
ozanimod induction were re-randomized to ozanimod or placebo for maintenance.[16]

Primary Endpoints: Clinical remission at week 10 (induction) and week 52 (maintenance).
[16]

Key Secondary Endpoints: Clinical response, mucosal healing, and corticosteroid-free
remission.[21]

Adalimumab (ULTRA 2)[4][22]

Objective: To evaluate the efficacy and safety of adalimumab for induction and maintenance
of remission in patients with moderately to severely active UC.

Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 3 trial.[22]

Patient Population: Adults with moderately to severely active UC despite concurrent or prior
treatment with corticosteroids or immunosuppressants.[22]

Intervention: Patients were randomized to receive subcutaneous adalimumab (160 mg at
week 0, 80 mg at week 2, then 40 mg every other week) or placebo.[22]

Primary Endpoints: Clinical remission at week 8 and week 52.[4]
Key Secondary Endpoints: Clinical response and mucosal healing.[4]
Vedolizumab (GEMINI 1)[23]

» Objective: To assess the efficacy and safety of vedolizumab for induction and maintenance
of remission in patients with moderately to severely active UC.

» Design: A Phase 3, randomized, double-blind, placebo-controlled trial with separate induction
and maintenance phases.[23]
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Patient Population: Adults with moderately to severely active UC who had failed at least one
conventional therapy.

Intervention: In the induction phase, patients received intravenous vedolizumab 300 mg or
placebo. Responders were then randomized in the maintenance phase to receive
vedolizumab every 8 or 4 weeks, or placebo.

Primary Endpoints: Clinical response at week 6 and clinical remission at week 52.

Key Secondary Endpoints: Mucosal healing and corticosteroid-free remission.

Tofacitinib (OCTAVE Induction 1 & 2, OCTAVE Sustain)[3][18]

Objective: To evaluate the efficacy and safety of tofacitinib for induction and maintenance of
remission in patients with moderately to severely active UC.

Design: Two identical 8-week induction trials (OCTAVE Induction 1 & 2) and a 52-week
maintenance trial (OCTAVE Sustain), all randomized, double-blind, and placebo-controlled.

[3]

Patient Population: Adults with moderately to severely active UC who had an inadequate
response or were intolerant to prior therapies.[18]

Intervention: In the induction trials, patients received oral tofacitinib 10 mg twice daily or
placebo.[18] In the maintenance trial, responders to induction therapy were re-randomized to
tofacitinib 5 mg or 10 mg twice daily, or placebo.[18]

Primary Endpoints: Remission at week 8 for the induction trials and remission at week 52 for
the maintenance trial.[18]

Key Secondary Endpoints: Clinical response and mucosal healing.

Signaling Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms and study designs, the following

diagrams illustrate the S1P receptor signaling pathway targeted by Ozanimod and a

generalized workflow for the Phase 3 clinical trials discussed.
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Caption: S1P Receptor Signaling Pathway Modulation by Ozanimod.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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